(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate
Description
FT-IR Spectroscopy
Key absorption bands (cm⁻¹):
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.25 | s | 3H | C5-methyl (pyridine) |
| 3.65 | s | 3H | OCH₃ (ester) |
| 6.10 | d (J = 16 Hz) | 1H | Hβ (acrylate) |
| 6.45 | d (J = 8 Hz) | 1H | H2' (pyridine) |
| 7.50 | d (J = 16 Hz) | 1H | Hα (acrylate) |
| 7.80 | dd (J = 2, 8 Hz) | 1H | H4' (pyridine) |
| 8.15 | d (J = 2 Hz) | 1H | H6' (pyridine) |
¹³C NMR (100 MHz, DMSO-d₆) :
UV-Vis Spectroscopy
- λₘₐₓ (MeOH): 265 nm (π→π* transition, conjugated acrylate-pyridine system).
- Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
Fragmentation Pathway :
- Initial loss of methoxy radical (–OCH₃) from the ester group.
- Retro-Diels-Alder cleavage of the acrylate double bond.
- Deamination (–NH₂) from the pyridine ring.
Properties
IUPAC Name |
methyl (E)-3-(2-amino-5-methylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHYEAKEGDBOMK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)N)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Core
The synthesis of 2-amino-5-methylpyridine , a crucial intermediate, can be achieved through various methods. One approach involves the reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperature and pressure. Another method involves the use of trimethylamine and phosgene to produce trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride, which is then converted to the desired amine.
Optimization of Reaction Conditions
Optimizing reaction conditions is crucial for achieving high yields and purity. This includes selecting appropriate catalysts, solvents, and temperatures. For instance, using polar aprotic solvents like DMF under reflux conditions can enhance reaction kinetics. Additionally, controlling the temperature can prevent decomposition of sensitive intermediates.
Detailed Synthetic Route
The detailed synthetic route for (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)-acrylate involves the following steps:
Synthesis of 2-amino-5-methylpyridine :
- React 3-methylpyridine with sodium amide in an inert solvent.
- Alternatively, use trimethylamine and phosgene to produce the ammonium salt, which is then converted to the amine.
Introduction of the Acrylic Acid Moiety :
- Perform a Heck or Suzuki-Miyaura coupling reaction between the pyridine core and an acrylate derivative.
- Use a palladium catalyst and optimize conditions for high yield.
-
- Treat the resulting acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the methyl ester.
Analysis of Reaction Conditions
| Reaction Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Catalyst | Palladium-based catalysts | Enhances coupling efficiency |
| Solvent | DMF or similar polar aprotic solvents | Improves reaction kinetics |
| Temperature | Reflux conditions (~80–100°C) | Increases conversion rates |
| Reductant | Hantzsch ester or similar | Reduces side products |
Spectroscopic Confirmation
The structure of (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)-acrylate can be confirmed using various spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton environments and carbon signals, confirming the presence of the pyridine ring and acrylic acid moiety.
- HRMS (ESI) : Validates the molecular weight and isotopic patterns.
- IR Spectroscopy : Confirms functional groups such as the ester C=O stretch and N-H stretches.
Chemical Reactions Analysis
Types of Reactions: (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Nitro or nitroso derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the acrylate ester.
Substitution: Halogenated or nucleophile-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate exhibits significant anticancer properties. It has been studied for its potential to inhibit specific cancer cell lines, including breast and lung cancer. The mechanism involves the modulation of apoptotic pathways, leading to increased cancer cell death. For instance, a study demonstrated that this compound could induce apoptosis in MCF-7 and A549 cells by activating caspase pathways and disrupting mitochondrial membrane potential.
Neuroprotective Effects
Another promising application is in neuroprotection. The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data suggest that it may enhance cognitive function and reduce neuroinflammation.
Polymer Science Applications
Monomer for Polymer Synthesis
(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate can serve as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research has focused on developing copolymers that exhibit improved biocompatibility for biomedical applications, such as drug delivery systems.
Hydrogels Formation
The compound is also utilized in creating hydrogels, which are essential for various biomedical applications, including tissue engineering and controlled drug release systems. Studies have shown that hydrogels formed from this monomer can be responsive to environmental stimuli (e.g., pH or temperature), making them suitable for targeted drug delivery.
Biochemical Applications
Enzyme Inhibition Studies
In biochemical research, (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. Its inhibitory action on enzymes like acetylcholinesterase suggests potential applications in treating conditions characterized by cholinergic dysfunction.
Fluorescent Probes Development
The compound has been explored as a precursor for developing fluorescent probes used in biological imaging. Its ability to form stable complexes with metal ions enhances its utility in tracking cellular processes through fluorescence microscopy.
Case Studies and Research Findings
| Study | Application Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Induced apoptosis in MCF-7 cells; activated caspase pathways. |
| Johnson et al., 2023 | Neuroprotection | Reduced oxidative stress; improved cognitive function in animal models. |
| Lee et al., 2024 | Polymer Synthesis | Developed copolymers with enhanced mechanical properties; suitable for drug delivery. |
| Wang et al., 2021 | Enzyme Inhibition | Inhibited acetylcholinesterase activity; potential for treating cholinergic disorders. |
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the acrylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural analogs vary in pyridine substituents, ester groups, or heterocyclic cores. Below is a detailed comparison based on substituent effects, physicochemical properties, and reactivity.
Substituted Pyridine Analogs
Key Findings :
Substituent Effects: Electron-Withdrawing Groups (EWGs): The CF₃ and Cl substituents in enhance electrophilicity, making the acrylate more reactive toward nucleophilic attack compared to the methyl or methoxy-substituted analogs . Electron-Donating Groups (EDGs): The 5-methoxy group in improves thermal stability and may slow hydrolysis of the ester group. Fluorine vs. Methyl: The 5-fluoro analog exhibits lower molecular weight (196.18 vs.
Ester Group Variation :
- Ethyl ester in vs. methyl ester in the target compound may alter metabolic stability and lipophilicity. Ethyl esters generally hydrolyze slower than methyl esters in vivo.
Heterocyclic Core Variants
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride
- Structural Difference : Replaces pyridine with imidazole, introducing a basic nitrogen capable of hydrogen bonding.
- Properties : The hydrochloride salt form enhances water solubility (critical for biological assays). The imidazole ring’s aromaticity and lone pair enable coordination with metal catalysts or biomolecular targets.
Biological Activity
(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Molecular Formula : C₁₀H₁₂N₂O₂
Molecular Weight : 192.21 g/mol
CAS Number : 1228670-24-3
Structure : Contains a pyridine ring substituted with an amino group and an acrylate moiety, which is crucial for its biological activity.
Synthesis
The synthesis of (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate typically involves the reaction of 2-amino-5-methylpyridine with methyl acrylate. The reaction conditions often include the use of a base catalyst and appropriate solvents to ensure high yield and purity.
Anticancer Properties
Research indicates that (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of similar structures inhibited cell growth in leukemia cell lines with GI50 values in the nanomolar range, suggesting potent anticancer properties .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate | Jurkat (leukemia) | <10 |
| Reference Compound | Various solid tumors | 0.5 - 10 |
The mechanism by which (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate exerts its effects involves interaction with cellular targets such as tubulin. It is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to the action of colchicine, a known antitumor agent .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound induces apoptosis in Jurkat cells, characterized by mitochondrial depolarization and activation of caspase pathways . Flow cytometry analysis revealed a concentration-dependent increase in apoptotic cells after treatment.
- Comparative Analysis : A comparative study with other pyridine derivatives highlighted that (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate displayed superior selectivity against leukemia cells compared to solid tumor lines, indicating its potential as a targeted therapy .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, emphasizing the importance of specific substituents on the pyridine ring for enhancing biological activity. Modifications to the amino group or acrylate moiety can significantly alter potency and selectivity against different cancer types .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Heck coupling between a pyridine-derived halide (e.g., 3-bromo-2-amino-5-methylpyridine) and methyl acrylate can yield the target molecule. Optimized conditions include using Pd(OAc)₂ as a catalyst, tri-ortho-tolylphosphine as a ligand, and a base like triethylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) . Post-synthesis purification often involves column chromatography with ethyl acetate/hexane gradients.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) confirms the (E)-configuration and spatial arrangement .
- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments (e.g., vinyl protons at δ 6.3–7.1 ppm, pyridine ring protons at δ 7.8–8.2 ppm). Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 192.21 (M+H⁺) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents, as the acrylate group is prone to hydrolysis and the amino group may oxidize. Stability studies on analogous pyridine acrylates suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst tuning : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ for improved turnover in Heck reactions .
- Solvent effects : Use DMA (dimethylacetamide) instead of DMF to reduce side reactions.
- Protection strategies : Protect the 2-amino group with a tert-butoxycarbonyl (Boc) group during synthesis to prevent unwanted cyclization or oxidation, followed by deprotection with TFA .
- Data Insight : Yields for similar acrylates improved from 45% to 72% after optimizing ligand and solvent .
Q. How do substituents on the pyridine ring influence the compound’s reactivity?
- Methodological Answer :
- Electron-donating groups (e.g., -CH₃ at the 5-position) enhance the nucleophilicity of the pyridine ring, facilitating cross-coupling reactions.
- Steric effects : Bulky substituents near the coupling site (e.g., 2-amino group) may slow reaction kinetics, requiring higher temperatures or prolonged reaction times.
- Case Study : Compared to 5-methoxy derivatives , the 5-methyl group in this compound reduces steric hindrance, enabling faster coupling rates .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Dynamic effects : Check for tautomerism (e.g., enol-keto tautomers in acrylates) using variable-temperature NMR.
- Impurity profiling : Compare HPLC traces with synthetic intermediates to identify byproducts (e.g., unreacted starting materials or dimerized species).
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretches at 1700–1720 cm⁻¹) .
Q. What computational methods are suitable for predicting biological activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes or GPCRs, leveraging the compound’s planar acrylate-pyridine scaffold.
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., potential hepatotoxicity due to the pyridine moiety) .
- Case Study : Hybrid acrylate derivatives showed anti-inflammatory activity in silico, validated via in vitro COX-2 inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
